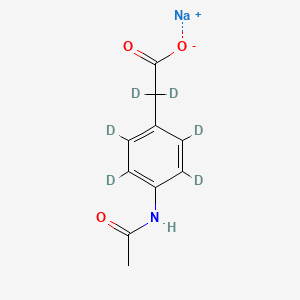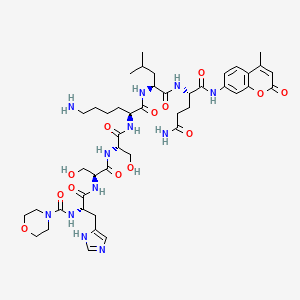
MDM2-p53-IN-19
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MDM2-p53-IN-19 is a small-molecule inhibitor designed to target the interaction between the murine double minute 2 (MDM2) protein and the tumor suppressor protein p53. This interaction is crucial in the regulation of the p53 pathway, which plays a significant role in cell cycle control, apoptosis, and DNA repair. By inhibiting the MDM2-p53 interaction, this compound aims to restore the tumor-suppressive functions of p53, making it a promising candidate for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MDM2-p53-IN-19 typically involves a multi-step process that includes key reactions such as dipolar cycloaddition and Davis-Beirut reaction. For instance, the synthesis of a similar MDM2-p53 inhibitor, BI-0282, was achieved through a three-component 1,3-dipolar cycloaddition followed by a late-stage Davis-Beirut reaction . The reaction conditions often involve the use of organic solvents like acetone and reagents such as 2-chloro N-phenylacetamide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
MDM2-p53-IN-19 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
科学的研究の応用
MDM2-p53-IN-19 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study the inhibition of protein-protein interactions.
Biology: It helps in understanding the regulatory mechanisms of the p53 pathway and its role in cell cycle control and apoptosis.
作用機序
MDM2-p53-IN-19 exerts its effects by binding directly to the MDM2 protein, thereby blocking its interaction with p53. This leads to the stabilization of p53, which can then activate its target genes involved in cell cycle arrest and apoptosis . The molecular targets include the N-terminal domain of MDM2 and the transactivation domain of p53. The pathways involved include the p53 signaling pathway, which regulates various cellular processes such as DNA repair, apoptosis, and senescence .
類似化合物との比較
MDM2-p53-IN-19 is unique in its ability to specifically target the MDM2-p53 interaction. Similar compounds include:
MI-77301 (SAR-405838): A spirooxindole compound that inhibits the MDM2-p53 interaction and has shown efficacy in preclinical models.
These compounds share a common goal of reactivating p53 by inhibiting its interaction with MDM2, but they differ in their chemical structures and specific mechanisms of action.
特性
分子式 |
C23H22Cl2FN3O4 |
|---|---|
分子量 |
494.3 g/mol |
IUPAC名 |
(3S,3'S,4'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-1'-(cyclopropylmethyl)-5'-(2-hydroxyethyl)-4'-nitrospiro[1H-indole-3,2'-pyrrolidine]-2-one |
InChI |
InChI=1S/C23H22Cl2FN3O4/c24-13-6-7-15-17(10-13)27-22(31)23(15)19(14-2-1-3-16(25)20(14)26)21(29(32)33)18(8-9-30)28(23)11-12-4-5-12/h1-3,6-7,10,12,18-19,21,30H,4-5,8-9,11H2,(H,27,31)/t18-,19-,21+,23+/m0/s1 |
InChIキー |
FTKPAWZEWCUKOQ-SQXWHWBNSA-N |
異性体SMILES |
C1CC1CN2[C@H]([C@H]([C@@H]([C@@]23C4=C(C=C(C=C4)Cl)NC3=O)C5=C(C(=CC=C5)Cl)F)[N+](=O)[O-])CCO |
正規SMILES |
C1CC1CN2C(C(C(C23C4=C(C=C(C=C4)Cl)NC3=O)C5=C(C(=CC=C5)Cl)F)[N+](=O)[O-])CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


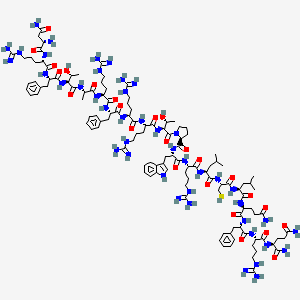
![2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B15137358.png)
![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-[5-[[(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-2-oxooxolan-3-yl]methyl]-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]methyl]oxolan-2-one](/img/structure/B15137363.png)
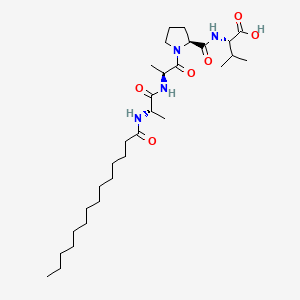
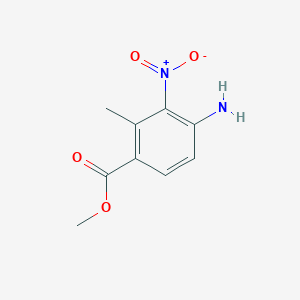
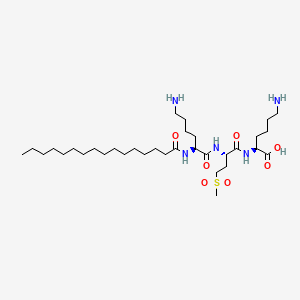
![1-ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea](/img/structure/B15137390.png)
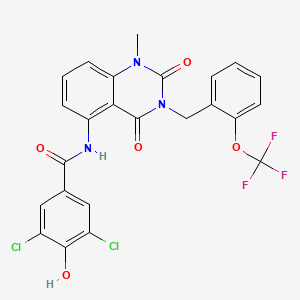
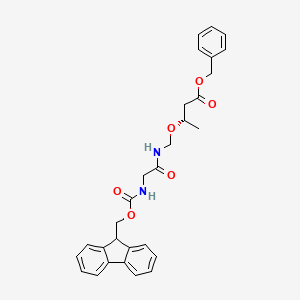


![(2E)-2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}ethanamide](/img/structure/B15137426.png)
